
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole is a silicon-containing five-membered cyclic dieneThe compound exhibits aggregation-induced emission (AIE), a phenomenon where the compound’s photoluminescence is enhanced when it aggregates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole typically involves the reaction of tetraphenylcyclopentadienone with a silicon-containing reagent under specific conditions. One common method involves the use of a Grignard reagent to introduce the silicon moiety . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioimaging due to its photoluminescent properties.
Industry: Utilized in the fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The unique properties of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole are attributed to its aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations of the peripheral phenyl rings against the central silole core, which blocks nonradiative decay pathways and enhances radiative decay . This makes the compound highly efficient in emitting light when aggregated.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1,2,3,4,5-Hexaphenylsilole
- 1,1-Dimethyl-2,3,4,5-tetraphenylgermole
- 1,1,2,3,4,5-Hexaphenylgermole
Uniqueness
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole stands out due to its specific AIE properties, which are more pronounced compared to its germole and stannole analogs. This makes it particularly useful in applications requiring high photoluminescence efficiency .
Propiedades
Número CAS |
51528-39-3 |
|---|---|
Fórmula molecular |
C31H26Si |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
1-ethenyl-1-methyl-2,3,4,5-tetraphenylsilole |
InChI |
InChI=1S/C31H26Si/c1-3-32(2)30(26-20-12-6-13-21-26)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25)31(32)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
Clave InChI |
RYPIMGCIBBEANX-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




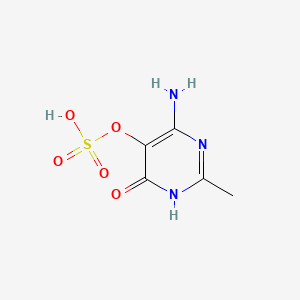
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
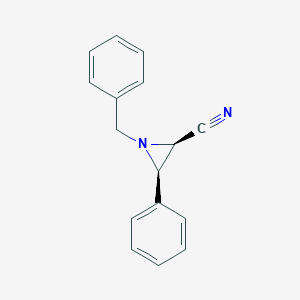
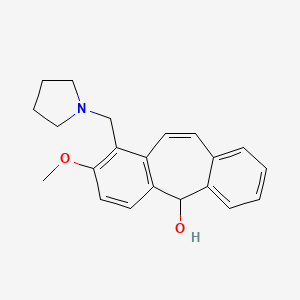
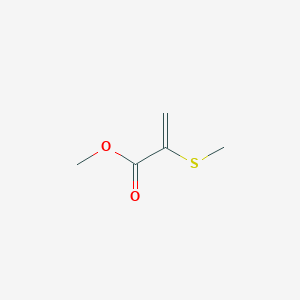

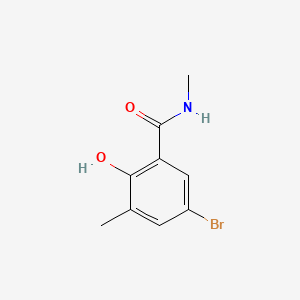
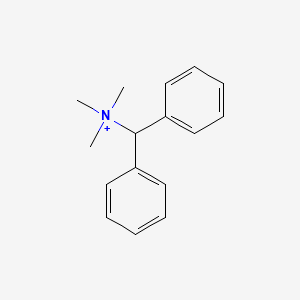
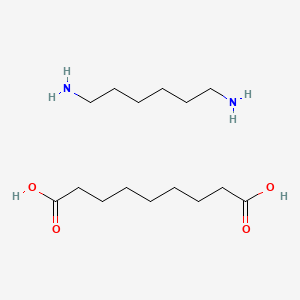
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
